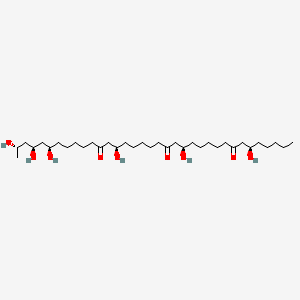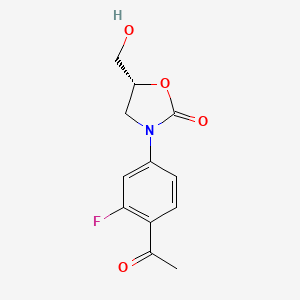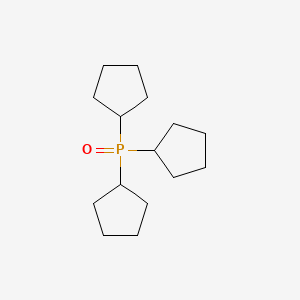![molecular formula C22H20N2O6 B14169498 2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] CAS No. 926376-72-9](/img/structure/B14169498.png)
2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two hydroxyphenylacetamide groups linked through a phenylenebis(oxy) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] typically involves the reaction of 1,4-dihydroxybenzene with 4-hydroxyphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound’s hydroxyphenyl groups can participate in redox reactions, contributing to its antioxidant properties. Additionally, its ability to form stable complexes with metal ions makes it useful in various catalytic and industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone bis(2-hydroxyethyl) ether: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2,2’-[1,2-Phenylenebis(oxy)]diacetamide: Another related compound with variations in the positioning of functional groups, affecting its reactivity and uses.
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide] is unique due to its specific arrangement of hydroxyphenylacetamide groups and the phenylenebis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
926376-72-9 |
|---|---|
Molekularformel |
C22H20N2O6 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2-[4-[2-(4-hydroxyanilino)-2-oxoethoxy]phenoxy]-N-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C22H20N2O6/c25-17-5-1-15(2-6-17)23-21(27)13-29-19-9-11-20(12-10-19)30-14-22(28)24-16-3-7-18(26)8-4-16/h1-12,25-26H,13-14H2,(H,23,27)(H,24,28) |
InChI-Schlüssel |
VMTFOFQFFSNIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



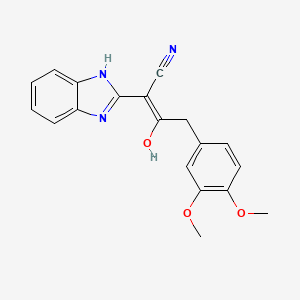
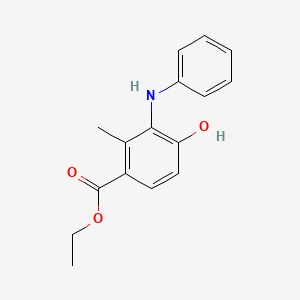
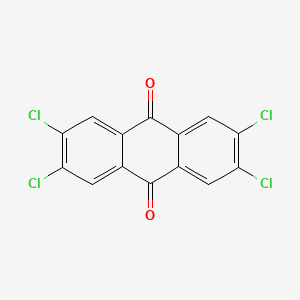
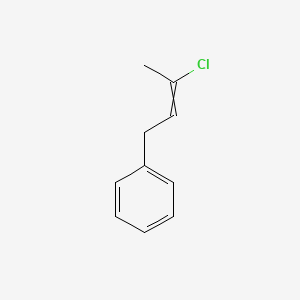
![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
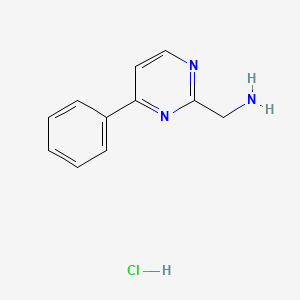
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
